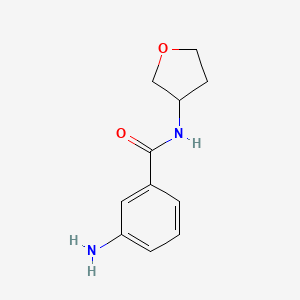
(4,4-dimethoxybutyl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-dimethoxybutyl)(methyl)amine is an organic compound with the molecular formula C7H17NO2 It is widely used in scientific research, primarily as a catalyst in chemical processes and as a ligand in coordination chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethoxybutyl)(methyl)amine typically involves a three-step reaction sequence:
Reaction of 4-methoxybutyl bromide with sodium amide in liquid ammonia: This step yields 4-methoxybutyl amine.
Reaction of 4-bromo-1-butanol with potassium carbonate in dimethylformamide (DMF): This step yields 4-bromo-1-butyl dimethylcarbamate.
Reaction of 4-bromo-1-butyl dimethylcarbamate with methylamine in ethanol: This final step yields this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of readily available raw materials and straightforward reaction conditions makes it feasible for large-scale synthesis.
化学反応の分析
Types of Reactions
(4,4-dimethoxybutyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quaternary ammonium cations.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of this compound under ambient conditions.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
Oxidation: The major product formed is quaternary ammonium cations.
Substitution: The products depend on the specific nucleophile used in the reaction.
科学的研究の応用
(4,4-dimethoxybutyl)(methyl)amine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biochemical and physiological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating enzyme activity.
Industry: Utilized in various chemical processes due to its catalytic properties.
作用機序
The exact mechanism of action of (4,4-dimethoxybutyl)(methyl)amine is not well understood. it is believed to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, it can act as an agonist of the G-protein coupled receptor GPR40, leading to an increase in intracellular calcium levels. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased acetylcholine levels.
類似化合物との比較
Similar Compounds
N-methyl-1-(4-bromobutane-2-yl)-2-nitroetheneamine (BDB): This compound has a similar structure to (4,4-dimethoxybutyl)(methyl)amine, with the only difference being the replacement of the bromine atom in BDB with a methyl group in this compound.
3,4-methylenedioxymethamphetamine (MDMA): A structural analog of this compound, widely known for its psychoactive effects.
Uniqueness
This compound is unique due to its dual role as a catalyst and ligand in chemical processes. Its ability to modulate enzyme activity and interact with specific receptors also sets it apart from similar compounds.
特性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
4,4-dimethoxy-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-8-6-4-5-7(9-2)10-3/h7-8H,4-6H2,1-3H3 |
InChIキー |
WMVCCLHRNIGZRL-UHFFFAOYSA-N |
正規SMILES |
CNCCCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4H-thieno[3,2-c]chromen4-yl)methanamine](/img/structure/B8334066.png)







![6-iodo-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B8334144.png)

![Methyl-4-methyl-3-[2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-6-yl]benzoate](/img/structure/B8334148.png)



